molecular formula C14H20O9 B12007098 alpha-l-Mannopyranose, 6-deoxy-, tetraacetate

alpha-l-Mannopyranose, 6-deoxy-, tetraacetate

Cat. No.: B12007098
M. Wt: 332.30 g/mol
InChI Key: QZQMGQQOGJIDKJ-FWKODXMFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Alpha-l-Mannopyranose, 6-deoxy-, tetraacetate: is a derivative of mannose, a simple sugar that is a constituent of many polysaccharides. This compound is characterized by the presence of four acetate groups attached to the mannopyranose ring, which enhances its stability and modifies its reactivity. The molecular formula of this compound is C14H20O9 , and it has a molecular weight of 332.3 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of alpha-l-Mannopyranose, 6-deoxy-, tetraacetate typically involves the acetylation of 6-deoxy-l-mannose. The process begins with the protection of hydroxyl groups followed by selective deprotection and acetylation. Common reagents used in this synthesis include acetic anhydride and pyridine, which facilitate the acetylation reaction under mild conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: Alpha-l-Mannopyranose, 6-deoxy-, tetraacetate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include deacetylated mannopyranose, oxidized acids, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

Alpha-l-Mannopyranose, 6-deoxy-, tetraacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of alpha-l-Mannopyranose, 6-deoxy-, tetraacetate involves its interaction with specific enzymes and receptors in biological systems. The acetate groups enhance its stability and facilitate its transport across cell membranes. Once inside the cell, the compound can be deacetylated to release mannose, which participates in various metabolic pathways. The molecular targets include glycosyltransferases and other carbohydrate-processing enzymes .

Comparison with Similar Compounds

Uniqueness: Alpha-l-Mannopyranose, 6-deoxy-, tetraacetate is unique due to its specific acetylation pattern, which imparts distinct chemical and biological properties. The presence of four acetate groups enhances its stability and modifies its reactivity compared to other similar compounds .

Properties

Molecular Formula

C14H20O9

Molecular Weight

332.30 g/mol

IUPAC Name

[(2S,3S,4R,5R,6S)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate

InChI

InChI=1S/C14H20O9/c1-6-11(20-7(2)15)12(21-8(3)16)13(22-9(4)17)14(19-6)23-10(5)18/h6,11-14H,1-5H3/t6-,11-,12+,13+,14-/m0/s1

InChI Key

QZQMGQQOGJIDKJ-FWKODXMFSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.